molecular formula C19H18F3N3O2 B1674530 拉米替坦 CAS No. 439239-90-4

拉米替坦

货号: B1674530
CAS 编号: 439239-90-4
分子量: 377.4 g/mol
InChI 键: XEDHVZKDSYZQBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lasmiditan is a medication used for the acute treatment of migraine with or without aura in adults. It is a selective serotonin receptor agonist that specifically targets the 5-HT1F receptor subtype. Unlike other migraine medications, Lasmiditan does not cause vasoconstriction, making it a safer option for individuals with cardiovascular conditions .

科学研究应用

Lasmiditan has several scientific research applications, including:

作用机制

Target of Action

Lasmiditan primarily targets the serotonin 1F (5-HT1F) receptor . This receptor is expressed in the human trigeminal ganglion, which plays a crucial role in the transmission of migraine pain . The 5-HT1F receptor is found on terminals and cell bodies of trigeminal ganglion neurons and can modulate the release of calcitonin gene-related peptide (CGRP) from these nerves .

Mode of Action

Lasmiditan is a highly selective 5-HT1F agonist . It interacts with its target by activating the 5-HT1F receptors, which leads to the inhibition of neuropeptide and neurotransmitter release . This interaction results in the successful termination of migraines without causing vasoconstriction .

Biochemical Pathways

The activation of 5-HT1F receptors by Lasmiditan can potentially block the release of CGRP and the neurotransmitter glutamate, thus preventing and possibly reversing the development of central sensitization . Activation of 5-HT1F receptors in the thalamus can block secondary central sensitization of this region, which is associated with the progression of migraine and extracephalic cutaneous allodynia . The 5-HT1F receptors are also elements of descending pain modulation, presenting another site where Lasmiditan may alleviate migraine .

Pharmacokinetics

Lasmiditan is a lipophilic compound, which allows it to cross the blood-brain barrier and act at both peripheral nervous system (PNS) and central nervous system (CNS) sites .

Result of Action

The molecular and cellular effects of Lasmiditan’s action include the inhibition of neuropeptide and neurotransmitter release and the inhibition of PNS trigeminovascular and CNS pain signaling pathways . This results in the alleviation of migraine symptoms. There is also emerging evidence that 5-HT1F receptors can promote mitochondrial biogenesis .

Action Environment

The efficacy and safety of Lasmiditan have been studied in different populations, including Chinese patients . The overall safety profile of Lasmiditan in the Chinese population was generally consistent with the primary cohort . .

生化分析

Biochemical Properties

Lasmiditan interacts with the serotonin 1F receptor found on trigeminal ganglion neurons . Its agonism potentially inhibits the release of the neuropeptide calcitonin gene-related peptide (CGRP) and the excitatory neurotransmitter glutamate . This interaction suppresses neuronal sensitization and pain transmission during a migraine exacerbation .

Cellular Effects

Lasmiditan exerts its effects on various types of cells, particularly neurons. It modulates the release of CGRP and glutamate from trigeminal ganglion neurons . This modulation influences cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Lasmiditan’s mechanism of action is primarily through its high affinity binding to the 5-HT1F receptors . This binding leads to the inhibition of neuropeptide and neurotransmitter release, thus preventing and possibly reversing the development of central sensitization . It does not cause vasoconstriction, unlike other anti-migraine medications .

Temporal Effects in Laboratory Settings

The effects of Lasmiditan have been observed to change over time in laboratory settings . An early onset of effect was observed with Lasmiditan versus placebo . The most commonly reported treatment-emergent adverse event across all groups was dizziness .

Metabolic Pathways

The hepatic and extra-hepatic metabolism of Lasmiditan is catalyzed primarily by non-CYP enzymes, with ketone reduction appearing to be the primary pathway . The specific enzymes involved in the metabolism of Lasmiditan have not been fully elucidated .

Transport and Distribution

It is known that Lasmiditan is a lipophilic compound , suggesting that it may passively diffuse across cell membranes.

Subcellular Localization

Given its mechanism of action, it is likely that Lasmiditan localizes to areas where the 5-HT1F receptors are present, such as the cell bodies and terminals of trigeminal ganglion neurons .

准备方法

Synthetic Routes and Reaction Conditions

Lasmiditan can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

In industrial settings, the production of Lasmiditan involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

Lasmiditan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products such as 2,4,6-trifluorobenzamide and other substituted derivatives .

相似化合物的比较

Lasmiditan is unique among migraine medications due to its selective action on the 5-HT1F receptor without causing vasoconstriction. Similar compounds include:

Lasmiditan’s lack of vasoconstrictive activity makes it a safer option for patients with cardiovascular conditions, setting it apart from other migraine treatments .

属性

IUPAC Name

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDHVZKDSYZQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469435
Record name Lasmiditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The acute treatment of migraine headaches has, in the past, been achieved via constriction of cerebral blood vessels, as the acute dilation of these vessels observed during migraines was thought to be the cause of the associated pain. The neurogenic hypothesis of migraine pathophysiology, an alternative to the vascular hypothesis, suggests that cerebral vasodilation is a secondary mechanism in migraine pathogenesis, and that the main contributor to migraine headache pain is the increased pathogenic firing of trigeminal nerve pathways. While the precise mechanism of action of lasmiditan is unclear, it likely supports this neurogenic hypothesis by exerting its therapeutic effects through potent and selective agonism of the 5-HT1F receptor. 5-HT1F receptors are found in both the central and peripheral nervous system (on the central and peripheral ends of trigeminal neurons) and appear to contribute to hyperpolarization of nerve terminals and inhibition of trigeminal neuronal activity. Lasmiditan's agonism at these receptors may, therefore, inhibit the firing of trigeminal nerves responsible for migraine headache pain. Lasmiditan has virtually no affinity for other 5-HT receptor subtypes or monoamine receptors (e.g. adrenergic, dopaminergic).
Record name Lasmiditan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

439239-90-4
Record name Lasmiditan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439239-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasmiditan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasmiditan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASMIDITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760I9WM792
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasmiditan
Reactant of Route 2
Reactant of Route 2
Lasmiditan
Reactant of Route 3
Reactant of Route 3
Lasmiditan
Reactant of Route 4
Reactant of Route 4
Lasmiditan
Reactant of Route 5
Reactant of Route 5
Lasmiditan
Reactant of Route 6
Reactant of Route 6
Lasmiditan
Customer
Q & A

Q1: What is the primary mechanism of action of Lasmiditan?

A1: Lasmiditan is a highly selective agonist of the 5-hydroxytryptamine receptor 1F (5-HT1F). [, , , , ] Unlike triptans, which are 5-HT1B/1D receptor agonists, Lasmiditan does not cause vasoconstriction. [, ]

Q2: How does Lasmiditan's interaction with 5-HT1F receptors contribute to its antimigraine effects?

A2: Lasmiditan's activation of presynaptic 5-HT1F receptors on trigeminal nerve terminals inhibits the release of calcitonin gene-related peptide (CGRP). [, ] This, in turn, suppresses the activation of the trigeminovascular system, a key pathway involved in migraine pathophysiology. [, ]

Q3: What is the molecular formula and weight of Lasmiditan?

A3: The molecular formula of Lasmiditan is C19H19F3N4O2, and its molecular weight is 392.38 g/mol.

Q4: Is there any spectroscopic data available for Lasmiditan?

A4: While specific spectroscopic data is not provided in the provided research articles, researchers often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of Lasmiditan during synthesis and characterization.

Q5: How does Lasmiditan's structure differ from triptans?

A6: Lasmiditan possesses a unique pyridinoyl-piperidine scaffold, unlike the indole-based structure found in triptans. [] This structural distinction contributes to Lasmiditan's high selectivity for the 5-HT1F receptor and its lack of vasoconstrictor activity.

Q6: Are there any known structure-activity relationships for 5-HT1F receptor agonists related to Lasmiditan?

A7: While the research papers don't delve into specific structure-activity relationship studies for Lasmiditan, they highlight the importance of its high affinity for the 5-HT1F receptor compared to other 5-HT receptor subtypes, particularly 5-HT1B and 5-HT1D, for its efficacy and lack of vasoconstriction. [, ]

Q7: What is the absorption profile of Lasmiditan?

A8: Lasmiditan exhibits rapid absorption after oral administration, with a bioavailability of approximately 40%. [] It readily crosses the blood-brain barrier, which is crucial for its central mechanism of action. [, , ]

Q8: What preclinical models were used to assess Lasmiditan's efficacy?

A11: In rodent models of migraine, oral administration of Lasmiditan effectively inhibited dural plasma protein extravasation and the induction of c-Fos in the trigeminal nucleus caudalis, both markers associated with trigeminal nerve stimulation. [, ]

Q9: Has Lasmiditan been studied in clinical trials for acute migraine treatment?

A12: Yes, Lasmiditan has been extensively evaluated in multiple Phase 2 and Phase 3 clinical trials for the acute treatment of migraine. [, , , , , , , , , , , , , , , , , , , , ]

Q10: What were the primary efficacy endpoints in the Lasmiditan clinical trials?

A13: The primary efficacy endpoints in most Lasmiditan trials were headache pain freedom and freedom from the most bothersome symptom (MBS), typically assessed at 2 hours post-dose. [, , , , , , , , , , , , , , , , , , ]

Q11: Were the clinical trials designed to assess efficacy in specific patient populations?

A14: Yes, some clinical trials and post hoc analyses focused on specific patient populations, including those with cardiovascular risk factors, [, , , , , , ] those with migraine comorbidities, [, ] and those who had previously responded poorly to triptans. [, , ]

Q12: What are the most common adverse events associated with Lasmiditan?

A15: The most commonly reported adverse events in Lasmiditan clinical trials were dizziness, paresthesia, somnolence, fatigue, and nausea. [, , , , , , , , , , , , , , , , ] These side effects are generally mild to moderate in severity and transient. [, , , , , ]

Q13: Have there been any reports of serious adverse events related to Lasmiditan?

A16: While serious adverse events were rare in clinical trials, they were reported in a small number of patients. [, , ] It's important to consult the full prescribing information for a comprehensive overview of safety data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。